Rp-8-Br-PET-cGMPS

Übersicht

Beschreibung

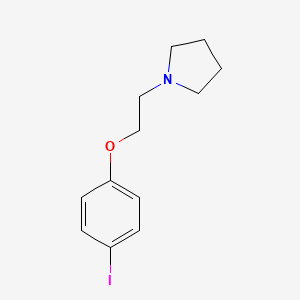

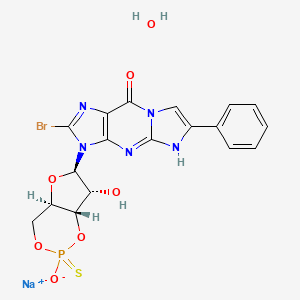

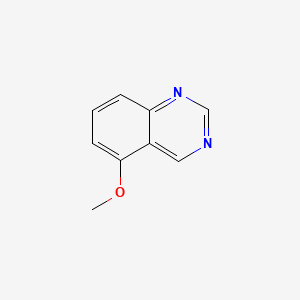

Rp-8-Br-PET-cGMPS is an analogue of the natural signal molecule cyclic GMP . It is a selective inhibitor of cGMP-dependent protein kinase I a and I β and of retinal cGMP-gated ion channels . It is much more lipophilic and membrane-permeant compared to Rp-8-pCPT-cGMPS .

Synthesis Analysis

Rp-8-Br-PET-cGMPS is an analogue of the natural signal molecule cyclic GMP in which both, the amino group in position 2 and the nitrogen in position 1 are involved in a phenyl-substituted 5- membered ring system fused to the purine structure . The hydrogen in position 8 of the nucleobase is replaced by bromine .Molecular Structure Analysis

The molecular weight of Rp-8-Br-PET-cGMPS is 562.27 . Its formula is C18H14BrN5NaO6PS . The compound is crystalline solid .Chemical Reactions Analysis

Rp-8-Br-PET-cGMPS is resistant to hydrolysis by phosphodiesterases . It binds cGK without activating it, resulting in competitive inhibition .Physical And Chemical Properties Analysis

Rp-8-Br-PET-cGMPS is soluble in DMSO . It has high lipophilicity and good membrane permeability while still soluble in aqueous solvents .Wissenschaftliche Forschungsanwendungen

- Rp-8-Br-PET-cGMPS is a potent, selective competitive inhibitor of cGMP-dependent protein kinases . It’s used in the field of biochemistry and molecular biology to study the role of PKG in various biological processes .

- The compound is applied by adding it to the cell culture or reaction mixture where PKG activity needs to be inhibited .

- The outcomes of these experiments can vary widely depending on the specific biological process being studied. However, the inhibition of PKG by Rp-8-Br-PET-cGMPS can help elucidate the role of PKG in these processes .

- Rp-8-Br-PET-cGMPS is also known to inhibit retinal cGMP-gated ion channels . This application is relevant in the field of neuroscience , specifically in the study of visual signal transduction .

- The compound can be applied to retinal cells or tissue, and the effect on ion channel activity can be measured using electrophysiological techniques .

- The results of these experiments can provide insights into the role of cGMP-gated ion channels in visual signal transduction .

Inhibition of cGMP-dependent protein kinases (PKG)

Inhibition of retinal cGMP-gated ion channels

- Rp-8-Br-PET-cGMPS is also known to inhibit phosphodiesterase type V . This application is relevant in the field of pharmacology and biochemistry , specifically in the study of signal transduction .

- The compound can be applied to cell cultures or tissue samples, and the effect on phosphodiesterase activity can be measured using biochemical assays .

- The results of these experiments can provide insights into the role of phosphodiesterase type V in signal transduction and could potentially lead to the development of new therapeutic strategies .

- Due to its lipophilic nature and its ability to interfere with multiple cell regulation processes, Rp-8-Br-PET-cGMPS can be used in the field of cell biology to study these processes .

- The compound can be applied to cell cultures, and the effects on cell regulation can be observed using various cell biology techniques .

- The results of these experiments can provide valuable insights into the role of cGMP and its analogs in cell regulation .

Inhibition of Phosphodiesterase Type V

Study of Cell Regulation Processes

- Rp-8-Br-PET-cGMPS has been used in the field of vascular biology to study the relaxation of vascular smooth muscle .

- The compound can be applied to isolated vascular smooth muscle tissue, and the effect on muscle relaxation can be measured using various physiological techniques .

- The results of these experiments can provide insights into the role of cGMP and its analogs in vascular smooth muscle relaxation .

- Rp-8-Br-PET-cGMPS has been used to study neutrophil migration . This application is relevant in the field of immunology .

- The compound can be applied to neutrophils in culture, and the effect on cell migration can be observed using various cell biology techniques .

- The results of these experiments can provide valuable insights into the role of cGMP and its analogs in neutrophil migration .

Relaxation of Vascular Smooth Muscle

Neutrophil Migration

Eigenschaften

IUPAC Name |

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUXBFRWMZKKAJ-IPZAVTHYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5NaO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635674 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rp-8-Br-PET-cGMPS | |

CAS RN |

185246-32-6 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)

![2-[1-(Methylamino)ethyl]aniline](/img/structure/B1603838.png)